![molecular formula C10H10O3 B13772696 2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one CAS No. 92405-72-6](/img/structure/B13772696.png)
2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one is a heterocyclic compound with the molecular formula C10H8O4. This compound is part of the pyran family, which is known for its diverse biological activities and applications in various fields of science and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency and the stability it provides to the heterocyclic ring structure. The reaction conditions often require a base as a promoter and can be conducted under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of environmentally friendly catalysts, are increasingly being applied to the synthesis of pyran derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives have shown potential as antitumor and antioxidant agents.
Medicine: Some pyran derivatives are being explored for their antiviral and antileishmanial activities.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and the derivative of the compound being used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-: This compound shares a similar core structure but differs in its functional groups.
2H,5H-Pyrano[4,3-b]pyran-5-one, 2,2-dimethyl-7-phenyl-: Another similar compound with variations in the substituents attached to the pyran ring.
Uniqueness
2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
92405-72-6 |
|---|---|
Formule moléculaire |
C10H10O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
2,7-dimethyl-2H-pyrano[4,3-b]pyran-5-one |
InChI |
InChI=1S/C10H10O3/c1-6-3-4-8-9(12-6)5-7(2)13-10(8)11/h3-6H,1-2H3 |
Clé InChI |
ZNMBPOUUWQQGDL-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CC2=C(O1)C=C(OC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


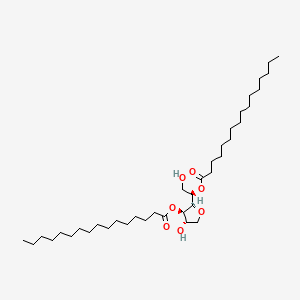
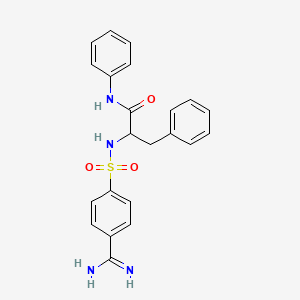
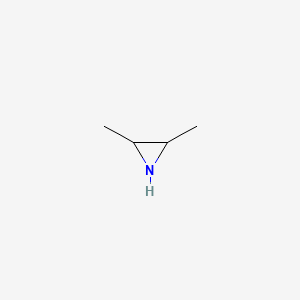
![1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)
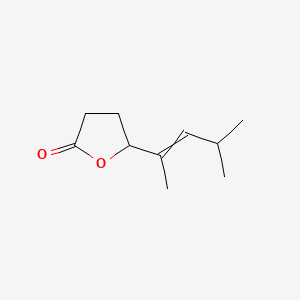
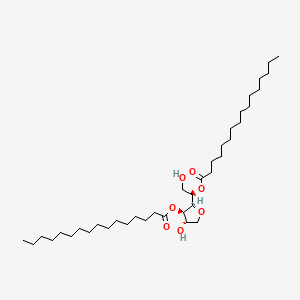
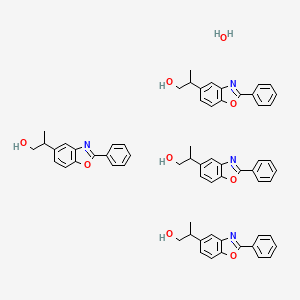
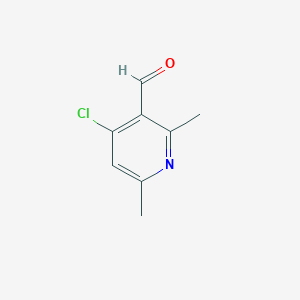
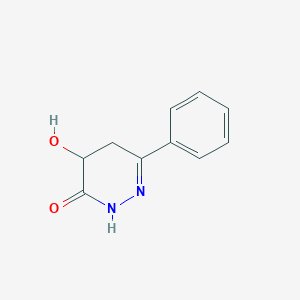
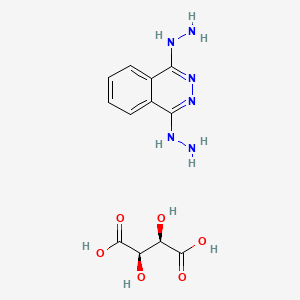

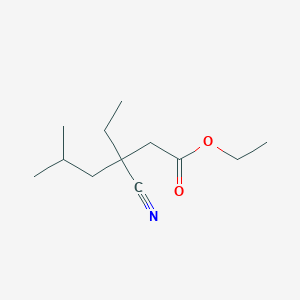
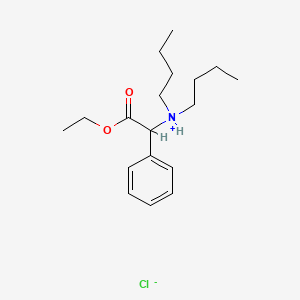
![4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13772701.png)
